molecular formula C23H26N4O6 B7696512 3-Methyl-1-{2-nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}piperidine

3-Methyl-1-{2-nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}piperidine

Cat. No.: B7696512
M. Wt: 454.5 g/mol
InChI Key: OMZKGHROFIBISV-UHFFFAOYSA-N
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Description

3-Methyl-1-{2-nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}piperidine is a complex organic compound that features a piperidine ring, a nitro group, and an oxadiazole ring

Properties

IUPAC Name

5-[4-(3-methylpiperidin-1-yl)-3-nitrophenyl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O6/c1-14-6-5-9-26(13-14)17-8-7-15(10-18(17)27(28)29)23-24-22(25-33-23)16-11-19(30-2)21(32-4)20(12-16)31-3/h7-8,10-12,14H,5-6,9,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZKGHROFIBISV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-{2-nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}piperidine typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 3,4,5-trimethoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with a suitable nitrile to form the oxadiazole ring.

    Nitration: The aromatic ring is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Piperidine ring formation: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the nitro-substituted oxadiazole compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups and the piperidine ring.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas, and sodium borohydride.

    Substitution: Electrophilic substitution reactions often use reagents such as halogens (chlorine, bromine) and Lewis acids (aluminum chloride).

Major Products

    Oxidation: Products may include aldehydes, ketones, or carboxylic acids.

    Reduction: The primary product is the corresponding amine.

    Substitution: Products depend on the substituents introduced, such as halogenated derivatives.

Scientific Research Applications

3-Methyl-1-{2-nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}piperidine has several research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of complex organic molecules with biological systems, providing insights into drug-receptor interactions.

Mechanism of Action

The mechanism of action of 3-Methyl-1-{2-nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}piperidine involves its interaction with specific molecular targets:

    Molecular Targets: Potential targets include neurotransmitter receptors and enzymes involved in signal transduction pathways.

    Pathways Involved: The compound may modulate pathways related to neurotransmission, inflammation, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-{2-nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}piperidine: can be compared with other piperidine derivatives and oxadiazole-containing compounds.

    Piperidine Derivatives: These include compounds like piperidine itself, methylpiperidine, and various substituted piperidines.

    Oxadiazole Compounds: These include 1,2,4-oxadiazole, 3,5-dimethyl-1,2,4-oxadiazole, and other substituted oxadiazoles.

Uniqueness

    Structural Complexity: The combination of a piperidine ring, a nitro group, and an oxadiazole ring in a single molecule is relatively unique, providing a distinct set of chemical and biological properties.

    Functional Diversity:

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